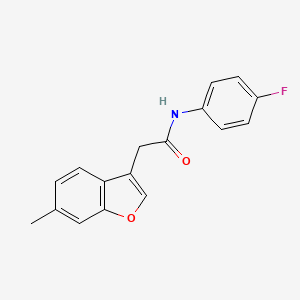

N-(4-fluorophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide

Description

N-(4-fluorophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide is a synthetic acetamide derivative featuring a benzofuran core substituted with a methyl group at the 6-position and an acetamide-linked 4-fluorophenyl moiety. The 4-fluorophenyl group contributes to lipophilicity and metabolic stability, while the methyl substituent on benzofuran may influence steric and electronic properties. This compound is of interest in medicinal chemistry, particularly for antimicrobial or enzyme-targeted applications, given structural parallels to bioactive amides .

Properties

Molecular Formula |

C17H14FNO2 |

|---|---|

Molecular Weight |

283.30 g/mol |

IUPAC Name |

N-(4-fluorophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide |

InChI |

InChI=1S/C17H14FNO2/c1-11-2-7-15-12(10-21-16(15)8-11)9-17(20)19-14-5-3-13(18)4-6-14/h2-8,10H,9H2,1H3,(H,19,20) |

InChI Key |

LANXIGXYDANYHA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide typically involves the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate reagents.

Introduction of Fluorophenyl Group: The 4-fluorophenyl group can be introduced via nucleophilic substitution reactions.

Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the benzofuran or phenyl rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(4-fluorophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide with structurally related acetamide derivatives, emphasizing key structural and functional differences:

Structural and Functional Insights:

Benzofuran vs. Benzothiazole/Imidazolidinone: The benzofuran core in the target compound offers planar rigidity, favoring π-π stacking in enzyme pockets. In contrast, benzothiazole derivatives (e.g., ) exhibit stronger electron-withdrawing properties due to the trifluoromethyl group, enhancing agrochemical activity . Imidazolidinone-containing analogs () introduce additional hydrogen-bonding sites, improving biofilm inhibition .

Substituent Effects :

- Fluorine at the 4-position on the phenyl ring is a common feature, enhancing metabolic stability. However, substitution with chlorine () or methoxy groups () alters electronic and steric profiles, impacting target affinity .

Heterocyclic Variations :

- Thiazole-containing analogs () introduce nitrogen and sulfur atoms, enabling metal coordination and improved solubility. This contrasts with the oxygen-rich benzofuran, which may prioritize hydrophobic interactions .

The target compound’s benzofuran-acetamide hybrid structure positions it as a candidate for dual-action therapies.

Biological Activity

N-(4-fluorophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.

Molecular Structure:

- Molecular Formula: C19H19FNO2

- Molecular Weight: 313.36 g/mol

- IUPAC Name: this compound

- Canonical SMILES: CC1=CC=C(C=C1)NC(=O)CC2=COC3=C2C=CC(=C3)C

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Acetamide Group: The acetamide moiety is introduced via acylation using acetic anhydride or acetyl chloride.

- Substitution Reactions: The introduction of the 4-fluorophenyl and 6-methyl groups can be accomplished through electrophilic aromatic substitution reactions.

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit promising antiviral activities. For instance, derivatives containing heterocycles have been shown to inhibit reverse transcriptase, a key enzyme in viral replication, with effective concentrations (EC50 values) ranging from 130 μM to 263 μM in various assays .

Antibacterial and Antifungal Activities

The compound has also been evaluated for its antibacterial and antifungal properties. In vitro studies have demonstrated that benzofuran derivatives exhibit significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For example, MIC values for related compounds ranged from 0.0048 mg/mL to 100 mg/mL against pathogens like E. coli and C. albicans .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Type | MIC (mg/mL) | Target Organism |

|---|---|---|---|

| Compound A | Antibacterial | 0.0048 | E. coli |

| Compound B | Antifungal | 0.0195 | C. albicans |

| Compound C | Antibacterial | 100 | P. aeruginosa |

Case Studies

Several case studies have highlighted the potential therapeutic applications of benzofuran derivatives:

- Study on Antiviral Activity: A recent publication reported that certain benzofuran derivatives inhibited viral replication in cell cultures with EC50 values significantly lower than standard antiviral drugs .

- Antimicrobial Efficacy Assessment: Another study assessed the antimicrobial efficacy of synthesized benzofuran derivatives against a panel of bacterial and fungal strains, revealing potent activity and low toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.